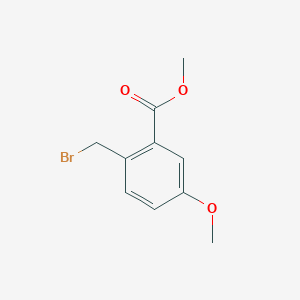
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline
概要
説明
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is an organic compound that features a sulfonyl group, a piperazine ring, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 2-nitroaniline, undergoes a reduction reaction to form 2-aminoaniline.
Sulfonylation: The amino group of 2-aminoaniline is then sulfonylated using ethylsulfonyl chloride in the presence of a base such as triethylamine to yield 2-(ethylsulfonyl)aniline.
Piperazine Substitution: The final step involves the nucleophilic substitution of the sulfonylated aniline with 4-methylpiperazine under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
作用機序
The mechanism of action of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline involves its interaction with biological targets such as enzymes and receptors. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to specific receptors in the nervous system. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds with amino acid residues in the active site of enzymes or receptors.
類似化合物との比較
Similar Compounds
2-(Ethylsulfonyl)-aniline: Lacks the piperazine ring, making it less versatile in medicinal applications.
5-(4-Methyl-1-piperazinyl)-aniline: Lacks the sulfonyl group, which may reduce its binding affinity in biological systems.
2-(Methylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is unique due to the combination of the sulfonyl group and the piperazine ring, which provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and interaction with biological targets. This makes it a valuable compound in the development of new pharmaceuticals and in various chemical research applications.
特性
IUPAC Name |
2-ethylsulfonyl-5-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-3-19(17,18)13-5-4-11(10-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXVHXYHXKWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)
![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)










